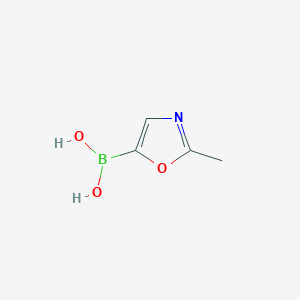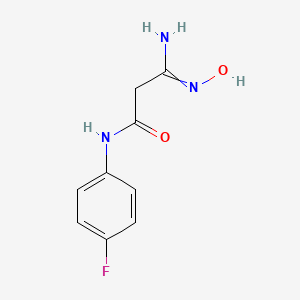
Dimethyl 4-tert-butylphthalate, carbonyl-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-tert-butylphthalate, carbonyl-13C2 is a specialized organic compound used in various scientific and industrial applications. It is a derivative of phthalic acid, where the phthalate moiety is substituted with a tert-butyl group and two carbonyl groups labeled with carbon-13 isotopes. This labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-tert-butylphthalate, carbonyl-13C2 typically involves the esterification of 4-tert-butylphthalic acid with methanol in the presence of a catalyst. The carbonyl-13C2 labeling is introduced by using methanol enriched with carbon-13 isotopes. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for the purification and isolation of the final product to meet the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-tert-butylphthalate, carbonyl-13C2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic anhydride, while reduction could produce dimethyl 4-tert-butylphthalate alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 4-tert-butylphthalate, carbonyl-13C2 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studies involving esterification, oxidation, and reduction reactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of phthalates in biological systems.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of phthalate derivatives in the body.
Industry: The compound is used in the production of plasticizers, resins, and other materials where phthalates are required.
Mecanismo De Acción
The mechanism by which Dimethyl 4-tert-butylphthalate, carbonyl-13C2 exerts its effects involves its interaction with various molecular targets and pathways. The carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl phthalate: Lacks the tert-butyl group and carbonyl-13C2 labeling.
Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups.
Dibutyl phthalate: Contains butyl groups instead of tert-butyl and lacks carbonyl-13C2 labeling.
Uniqueness
Dimethyl 4-tert-butylphthalate, carbonyl-13C2 is unique due to its specific isotopic labeling and the presence of the tert-butyl group. These features make it particularly valuable in NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled or differently substituted phthalates.
Propiedades
IUPAC Name |
dimethyl 4-tert-butylbenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)9-6-7-10(12(15)17-4)11(8-9)13(16)18-5/h6-8H,1-5H3/i12+1,13+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACRGQGSXNBHLC-ULRYTFMMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)[13C](=O)OC)[13C](=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-3-methylbutan-2-yl]azanium;chloride](/img/structure/B8056544.png)









![4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-5-carboxylic acid](/img/structure/B8056645.png)


